molecular formula C22H26N4O3S B2362130 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone CAS No. 1226437-65-5

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone

Cat. No. B2362130
CAS RN: 1226437-65-5
M. Wt: 426.54
InChI Key: WFRQQXYQTQCAHT-UHFFFAOYSA-N
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Description

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

A study focusing on the molecular interaction of a closely related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, employed the AM1 molecular orbital method for conformational analysis. This research developed unified pharmacophore models for CB1 receptor ligands, contributing to understanding how similar compounds might interact with biological receptors (J. Shim et al., 2002).

Synthesis and Structural Characterization

Research on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety, which are structurally related to the compound , provided insights into their chemical structure and potential functionalities. Such studies are crucial for the development of new compounds with improved biological activities (Hong-Shui Lv et al., 2013).

Antimicrobial and Antifungal Applications

A study on novel 1,5-disubstituted pyrazole and isoxazole derivatives, including compounds structurally similar to the query compound, demonstrated significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial and antifungal agents (P. Sanjeeva et al., 2022).

Anticancer Activity

Another study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, similar in structure to the compound , evaluated their potential as antimicrobial and anticancer agents. The synthesized compounds were characterized and tested for in vitro antimicrobial and anticancer activity, showing promising results against various cancer cell lines (H. Hafez et al., 2016).

Enzyme Inhibitory Activities

Research into thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) showcased the potential therapeutic applications of such compounds. The study provides a foundation for further modifications and pharmacological studies related to enzyme inhibitors (A. Cetin et al., 2021).

properties

IUPAC Name

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-24-20(13-19(23-24)18-12-17(28-2)4-5-21(18)29-3)22(27)26-9-7-25(8-10-26)14-16-6-11-30-15-16/h4-6,11-13,15H,7-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRQQXYQTQCAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCN(CC3)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.